Product packaging for 6-Aminopyridazine-3-carbonitrile(Cat. No.:CAS No. 340759-46-8)

6-Aminopyridazine-3-carbonitrile

Cat. No.: B1486690
CAS No.: 340759-46-8
M. Wt: 120.11 g/mol
InChI Key: SEQONPDVLWRZSU-UHFFFAOYSA-N
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Description

6-Aminopyridazine-3-carbonitrile (CAS 340759-46-8) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This compound features both an aminopyridazine scaffold and a cyano group, making it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The molecular formula is C 5 H 4 N 4 , with a molecular weight of 120.11 g/mol . The available product has a guaranteed purity of 97% minimum . As a key heterocyclic building block, its primary research value lies in its potential application in medicinal chemistry for drug discovery programs . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B1486690 6-Aminopyridazine-3-carbonitrile CAS No. 340759-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQONPDVLWRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668476
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340759-46-8
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Aminopyridazine 3 Carbonitrile and Its Derivatives

De Novo Synthesis Approaches to the Pyridazine (B1198779) Core

The formation of the 6-aminopyridazine-3-carbonitrile ring system from acyclic precursors represents a fundamental and efficient approach to its synthesis. These methods often involve the strategic combination of building blocks that ultimately form the di-nitrogen heterocyclic core.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of complex molecules in a single step. A notable example is the three-component reaction involving an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). nih.govscielo.org.za This reaction, typically conducted at room temperature in a mixture of water and ethanol, yields 3-amino-5-arylpyridazine-4-carbonitriles. The proposed mechanism involves the initial formation of a monohydrazone from the arylglyoxal and hydrazine hydrate. Subsequent reaction with malononitrile leads to the final pyridazine product. scielo.org.za While this method directly produces a substituted aminopyridazine carbonitrile, adaptation for the synthesis of the parent this compound would necessitate the use of glyoxal (B1671930) in place of an arylglyoxal.

The versatility of MCRs is further demonstrated in the synthesis of related heterocyclic systems. For instance, various pyridazine and fused pyridazine derivatives have been synthesized through one-pot reactions, highlighting the broad applicability of this approach in generating structural diversity. nih.govnih.govresearchgate.net

Cyclocondensation Reactions in Pyridazine Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyridazine ring. A key strategy involves the reaction of a 1,4-dicarbonyl compound with hydrazine. scielo.org.za This fundamental reaction pattern is adaptable for the synthesis of substituted pyridazines.

In a related approach, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like cyanoacetic acid in acetic anhydride (B1165640) leads to the formation of pyridazin-3-one derivatives. nih.gov This highlights the utility of suitably functionalized open-chain precursors in constructing the pyridazine core. Furthermore, the cyclization of hydrazono derivatives, such as those obtained from the reaction of aryldiazonium chlorides with activated methylene compounds, provides a pathway to pyridazinone structures which can be further functionalized. uminho.pt

Novel Catalyst Systems in this compound Synthesis

The development of novel catalyst systems is crucial for enhancing the efficiency, selectivity, and environmental friendliness of synthetic methodologies. In the synthesis of related amino-dicarbonitrile compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been successfully employed. nih.gov These catalysts offer the advantage of operating under mild reaction conditions and avoiding the use of heavy metals.

For the synthesis of related pyranopyrazole derivatives, which also involves multicomponent reactions with malononitrile, various catalysts have been explored, including cobalt-cerium oxide nanoparticles (CoCeO2 NPs). ckthakurcollege.net These heterogeneous catalysts can be easily recovered and reused, offering a green and efficient synthetic route. While not directly applied to this compound, these catalytic systems demonstrate the potential for the development of tailored catalysts for its synthesis. The use of photocatalysts, such as acridine (B1665455) salts, has also been reported for the C-H amination of pyridines, suggesting a potential avenue for the development of novel catalytic strategies for pyridazine functionalization. google.com

Functional Group Transformations and Interconversions

The modification of a pre-existing pyridazine ring is a common and effective strategy for the synthesis of this compound. This approach often involves the introduction or modification of the amino and nitrile functionalities.

Introduction and Modification of the Nitrile Functionality

The nitrile group can be introduced onto the pyridazine ring through various methods. A common precursor for the nitrile group is a carboxylic acid or its derivatives. For instance, pyridazine-3-carboxamide (B1582110) can be dehydrated to form the corresponding pyridazine-3-carbonitrile. researchgate.net This transformation is a standard method for nitrile synthesis and is applicable to a wide range of heterocyclic systems.

Another strategy involves the direct cyanation of the pyridazine ring. While specific examples for 6-aminopyridazine are not prevalent in the reviewed literature, nickel-catalyzed cyanation of phenol (B47542) derivatives with aminoacetonitriles has been reported, showcasing a modern approach to C-CN bond formation. nih.gov The Sandmeyer reaction, a classic method for converting an amino group to a nitrile via a diazonium salt intermediate, is also a viable, though indirect, route. cymitquimica.com

Amination Reactions at the Pyridazine Ring

The introduction of an amino group at the 6-position of the pyridazine ring is a critical step in many synthetic routes to the target compound. A widely used method is the nucleophilic aromatic substitution of a halogen atom. For example, 3-amino-6-chloropyridazine (B20888) can be synthesized by reacting 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water in a suitable solvent at elevated temperatures. scielo.org.zackthakurcollege.net This reaction provides a direct and efficient route to the 6-aminopyridazine core structure.

The reactivity of halogenated pyridazines allows for selective functionalization. For instance, the reaction of 4,6-dichloropyridazine-3-carboxylate with nucleophiles has been shown to occur regioselectively at the 4-position. mdpi.com This highlights the potential for sequential functionalization of dihalopyridazine precursors. The amination of 6-chloropyridazine-3-carbonitrile (B56613) would be a direct route to the final product, leveraging the reactivity of the chloro-substituent towards amination.

Esterification and Amidation of Pyridazine-3-carboxylic Acid Analogues

The transformation of pyridazine-3-carboxylic acids into their corresponding esters and amides represents a fundamental strategy for creating diverse derivatives. These functional groups can act as key intermediates or as bioactive moieties themselves.

Esterification:

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically employs the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com For pyridazine-3-carboxylic acids, the nitrogen atoms in the ring can be protonated by the strong acid catalyst, which may influence the reaction's efficiency. masterorganicchemistry.com

A common procedure involves refluxing the pyridazine-3-carboxylic acid with an alcohol and an acid catalyst. google.com The purification process historically involved neutralization followed by solvent extraction. google.com However, methods have been developed where the ester product can be distilled directly from the reaction mixture, simplifying the process and reducing waste. google.com Various catalysts and reaction conditions have been explored to improve the efficiency of esterification for heterocyclic carboxylic acids. For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope. organic-chemistry.org

Table 1: Examples of Pyridazine-3-Carboxylic Acid Esters

Compound Name CAS Number Molecular Formula Notes
Pyridazine-3-carboxylic acid methyl ester 34253-02-6 C₆H₆N₂O₂ A common derivative used in synthesis. rlavie.com

Amidation:

Direct amidation of carboxylic acids with amines is a powerful tool for generating carboxamides. These reactions often require activation of the carboxylic acid to facilitate the coupling. Reagents like B(OCH₂CF₃)₃ have proven effective for the direct amidation of a wide range of carboxylic acids, including those with heterocyclic cores. acs.org A significant advantage of this method is the potential for a simplified workup using solid-phase resins to remove byproducts and unreacted starting materials, avoiding the need for aqueous washes or chromatography. acs.org

The reaction generally involves stirring the carboxylic acid and amine with the coupling reagent in a suitable solvent like acetonitrile (B52724) at elevated temperatures. acs.org This approach has been successfully applied to N-protected amino acids with low levels of racemization, highlighting its potential for synthesizing complex, chiral molecules. acs.org The only byproduct in direct amidation is water, making catalytic methods that facilitate water removal highly desirable from a green chemistry perspective. nih.govencyclopedia.pub Organocatalysts and various boron-based reagents have been developed to catalyze these transformations efficiently. encyclopedia.pubmdpi.com

Table 2: Examples of Pyridazine-3-Carboxamides

Compound Name CAS Number Molecular Formula Notes
Pyridazine-3-carboxamide 5450-54-4 C₅H₅N₃O A primary amide derivative. guidechem.comthoreauchem.com

Stereochemical and Regiochemical Control in Synthesis

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of substituted pyridazines to ensure the desired biological activity and avoid the separation of complex isomeric mixtures.

Regiochemical Control:

The substitution pattern on the pyridazine ring is critical for its interaction with biological targets. nih.gov Several strategies have been developed to control the regiochemistry of reactions involving the pyridazine core.

One powerful method is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkynes. rsc.orgrsc.org The substituents on both the tetrazine and the alkyne can direct the cycloaddition to yield specific regioisomers of the resulting pyridazine. For example, the use of alkynyl sulfides allows for the synthesis of a variety of multisubstituted pyridazines with high regioselectivity, which is controlled by the interaction between the sulfanyl (B85325) group and the tetrazine substituents. rsc.org Lewis acid mediation in the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers also provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

Another approach involves the cyclization of β,γ-unsaturated hydrazones. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations can afford 1,6-dihydropyridazines with excellent regioselectivity under mild conditions. organic-chemistry.org These intermediates can then be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can also play a crucial role; using acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid can lead directly to the aromatic pyridazine. organic-chemistry.org

Furthermore, nucleophilic substitution on pre-functionalized pyridazine rings, such as 3,6-dichloropyridazine, can be highly regioselective. The reaction with ammonia water, for instance, can selectively yield 3-amino-6-chloropyridazine. google.com Similarly, selective nucleophilic substitution at the 4-position of a 4,6-dichloropyridazine-3-carboxylate has been reported. researchgate.net

Stereochemical Control:

While the aromatic pyridazine ring itself is planar, stereocenters are often present in its substituents. The stereochemical configuration of these substituents can be crucial for biological activity. For instance, alkoxy-substituted pyridazines have been used as chiral scaffolds in the design of catalysts for asymmetric dihydroxylation. nih.gov The conformation conferred by the interaction between the pyridazine core and the ether oxygen atoms creates an asymmetric, enzyme-like environment that promotes the formation of a specific enantiomer. nih.gov

When synthesizing derivatives from chiral starting materials, such as amino acids, it is essential to employ methods that minimize or prevent racemization. Amidation methods using reagents like B(OCH₂CF₃)₃ have been shown to proceed with very low levels of racemization for N-protected amino acids, making them suitable for the synthesis of stereochemically defined pyridazine derivatives. acs.org

Process Optimization for Synthetic Efficiency

Optimizing synthetic processes is key to making the production of this compound and its analogues more viable, scalable, and environmentally friendly. Key areas of optimization include the use of one-pot reactions, efficient catalysts, and streamlined purification methods.

One-pot, multi-component reactions are highly efficient as they reduce the number of separate synthesis and purification steps, saving time, solvents, and reagents. A one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from malononitrile, arylglyoxals, and hydrazine hydrate has been reported, proceeding at room temperature. researchgate.net Similarly, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives utilizes natural product catalysts like betaine and guanidine carbonate, offering a more non-hazardous approach compared to methods using heavy metals or harsh reagents. nih.gov

The choice of catalyst is critical for process efficiency. The development of catalysts that are effective in small quantities, reusable, and non-toxic is a major goal. Natural product catalysts are advantageous as they often work under milder conditions. nih.gov For esterification, solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resin have shown excellent performance and can be reused multiple times without significant loss of activity. organic-chemistry.org

Table 3: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages Reference
One-Pot Synthesis Reduced steps, time, and waste; improved atom economy. Can be difficult to optimize; potential for side reactions. nih.govresearchgate.net
Natural Product Catalysis Milder conditions, non-toxic, environmentally friendly. May have lower activity than metal catalysts. nih.gov
Solid-Phase Workup Simplified purification, reduced solvent use. Cost of resins; may not be suitable for all reactions. acs.org

| Flow Chemistry | Scalable, improved safety and control over reaction parameters. | Requires specialized equipment. | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 6 Aminopyridazine 3 Carbonitrile

Reactions of the Pyridazine (B1198779) Ring System

The pyridazine core of 6-Aminopyridazine-3-carbonitrile is an aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

The pyridazine ring is generally considered electron-deficient compared to benzene, which typically makes electrophilic aromatic substitution reactions challenging. However, the presence of the powerful electron-donating amino group at the 6-position can activate the ring towards electrophiles. In analogous five-membered heterocyclic systems like pyrrole, electrophilic substitution is a common reaction pathway. youtube.com For pyridazine derivatives, the position of substitution is directed by the existing substituents. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, general principles suggest that reactions such as halogenation, nitration, or Friedel-Crafts reactions would likely occur at positions ortho or para to the activating amino group, if conditions are forcing enough to overcome the ring's inherent electron deficiency.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient heterocyclic systems like pyridazine. nih.gov These reactions typically require a leaving group, such as a halogen, and are facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov

While this compound itself does not possess a typical leaving group on the ring, its derivatives, such as 6-Amino-3-chloropyridazine, are amenable to nucleophilic substitution. nih.gov Furthermore, in some heterocyclic systems, the cyano group itself can be displaced by a strong nucleophile. Although unusual, the displacement of a cyano group by nucleophiles like lithium amides has been reported for other cyanopyridines and related heterocycles. researchgate.net

The reactivity of substituted pyridazinones further illustrates this principle. For instance, 4,5,6-trifluoropyridazin-3(2H)-one undergoes sequential nucleophilic substitution reactions with various nucleophiles, with the regioselectivity influenced by the nature of the incoming nucleophile. brighton.ac.uk This suggests that functionalized derivatives of this compound could serve as versatile scaffolds for creating polysubstituted pyridazine systems. brighton.ac.uk

Transformations of the Nitrile Functionality

The nitrile group at the 3-position is a key functional handle that allows for a wide range of chemical transformations, significantly enhancing the synthetic utility of this compound.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. stackexchange.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, such as hydrochloric acid. libretexts.org This process generally leads to the formation of the corresponding carboxylic acid, in this case, 6-Aminopyridazine-3-carboxylic acid. libretexts.orgbldpharm.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Alkaline hydrolysis , performed by heating the nitrile with a base like sodium hydroxide, initially forms the carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

It is also possible to stop the hydrolysis at the intermediate amide stage. This selective conversion can be achieved under controlled conditions, for example, by using certain enzyme systems like nitrile hydratase and amidase, or specific chemical reagents. stackexchange.comresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

Hydrolysis TypeReagentsPrimary Product
AcidicDilute HCl or H₂SO₄, HeatCarboxylic Acid
AlkalineNaOH or KOH, Heat, then Acid WorkupCarboxylic Acid

Reduction to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine (an aminomethyl group), providing a route to introduce a flexible, basic side chain. This transformation is typically accomplished using powerful reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Raney Nickel or Palladium). The resulting product would be (6-amino-pyridazin-3-yl)methanamine, a diamino derivative that could be valuable in medicinal chemistry and materials science.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, offering a sophisticated method for constructing heterocyclic rings. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.

In this type of reaction, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole. For instance, reacting a nitrile with an azide (B81097) (a 1,3-dipole) in the presence of a catalyst can yield a tetrazole ring. Another example involves the reaction with nitrile oxides to form isoxazoles, which are stable aromatic heterocycles. youtube.com These cycloaddition strategies are powerful tools for rapidly building molecular complexity and accessing novel ring systems fused to or substituted on the pyridazine core.

Reactions of the Amino Group

The exocyclic amino group at the 6-position of the pyridazine ring is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization, which open pathways to a diverse range of functionalized derivatives.

Acylation and Alkylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base like pyridine (B92270) or triethylamine, to afford the corresponding N-acylated products. For instance, acetylation with acetic anhydride (B1165640) can be achieved to yield N-(6-cyanopyridazin-3-yl)acetamide. dntb.gov.ua The general reactivity of primary amines with acyl chlorides to form amides is a well-established transformation in organic synthesis. youtube.comlibretexts.org

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging and may require specific reaction conditions. The nucleophilicity of the amino group allows it to displace a halide from an alkyl halide, forming a new carbon-nitrogen bond. General methods for the N-alkylation of heterocyclic amines often employ a base to deprotonate the amine, enhancing its nucleophilicity. organic-chemistry.org The use of phase-transfer catalysts can also facilitate the alkylation of N-heterocycles.

ReactantReagentProductReaction Type
This compoundAcyl chlorideN-(6-cyanopyridazin-3-yl)amideAcylation
This compoundAcetic anhydrideN-(6-cyanopyridazin-3-yl)acetamideAcylation
This compoundAlkyl halide6-(Alkylamino)pyridazine-3-carbonitrileAlkylation

Table 1: Examples of Acylation and Alkylation Reactions

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. scispace.com This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles in subsequent reactions.

A prominent application of this transformation is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively, at the 6-position of the pyridazine ring. scispace.comresearchgate.net For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 6-chloro-pyridazine-3-carbonitrile. These halogenated derivatives are valuable intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.

Starting MaterialReagentsIntermediateSubsequent ReagentProductReaction Type
This compoundNaNO₂, HCl6-Cyano-3-pyridazinyl-diazonium chlorideCuCl6-Chloro-pyridazine-3-carbonitrileDiazotization-Sandmeyer
This compoundNaNO₂, HBr6-Cyano-3-pyridazinyl-diazonium bromideCuBr6-Bromo-pyridazine-3-carbonitrileDiazotization-Sandmeyer
This compoundNaNO₂, H₂SO₄6-Cyano-3-pyridazinyl-diazonium sulfateKI6-Iodo-pyridazine-3-carbonitrileDiazotization

Table 2: Diazotization and Subsequent Transformations

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a cyano group, makes it an excellent precursor for the construction of various fused heterocyclic systems. These annulation reactions often involve the participation of both functional groups in a concerted or stepwise manner to build a new ring onto the pyridazine core.

Synthesis of Pyrazolo[3,4-c]pyridazines

One of the most significant applications of this compound is in the synthesis of pyrazolo[3,4-c]pyridazines. These fused heterocyclic scaffolds are of considerable interest in medicinal chemistry. The synthesis can be achieved through the reaction of this compound with hydrazine (B178648) hydrate (B1144303). The reaction likely proceeds through the initial formation of a hydrazone with the cyano group, followed by an intramolecular cyclization involving the amino group to form the pyrazole (B372694) ring. This approach provides a direct route to 3-amino-1H-pyrazolo[3,4-c]pyridazines. longdom.org

Further derivatization of the pyrazolo[3,4-c]pyridazine core is also possible. For instance, treatment of a pyrazolylpyridazine derivative with phosphorus oxychloride can introduce a chlorine atom, which can then be subjected to nucleophilic substitution reactions. longdom.org

Annulation Reactions to Form Novel Ring Systems

Beyond the synthesis of pyrazolo[3,4-c]pyridazines, this compound can participate in various other annulation reactions to generate novel fused heterocyclic systems. For example, reaction with reagents containing a reactive methylene (B1212753) group can lead to the formation of pyridopyrimidine derivatives. The amino group can act as a nucleophile, while the cyano group can participate in cyclization. dntb.gov.ua

Furthermore, the diazotized derivative of this compound can be used to construct triazolo[4,5-c]pyridazines. The reaction of a diaminopyridazine with a nitrite source is a common method for the synthesis of this ring system. cymitquimica.com The amino and the nitrogen from the diazonium group can cyclize to form the triazole ring.

Palladium-Catalyzed Cross-Coupling Reactions at Pyridazine Position

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of the pyridazine ring of this compound, typically after conversion of the amino group to a more suitable leaving group like a halide. libretexts.orgwikipedia.orgnih.gov The resulting 6-halo-pyridazine-3-carbonitrile is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions.

These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridazine ring, allowing for the introduction of a wide range of substituents, such as aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the Suzuki-Miyaura coupling of a 6-chloropyridazine derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 6-arylpyridazine derivative. nih.gov This methodology provides access to a vast chemical space of substituted pyridazines with potential applications in various fields.

SubstrateCoupling PartnerCatalyst/LigandProductReaction Type
6-Chloro-pyridazine-3-carbonitrileArylboronic acidPd(PPh₃)₄, Na₂CO₃6-Aryl-pyridazine-3-carbonitrileSuzuki Coupling
6-Bromo-pyridazine-3-carbonitrileOrganostannanePd(dba)₂, P(2-furyl)₃6-Substituted-pyridazine-3-carbonitrileStille Coupling
6-Iodo-pyridazine-3-carbonitrileAlkenePd(OAc)₂, PPh₃6-Alkenyl-pyridazine-3-carbonitrileHeck Coupling

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Medicinal Chemistry and Biological Evaluation of 6 Aminopyridazine 3 Carbonitrile Derivatives

Antimicrobial Activity Investigations

The pyridazine (B1198779) nucleus and its bioisosteres are key components in the design of new antimicrobial agents. Scientists have synthesized and evaluated a variety of derivatives, demonstrating a broad spectrum of activity against pathogenic microbes.

Antibacterial Efficacy Studies against Specific Pathogens

Derivatives built upon scaffolds related to aminopyridazines, such as pyrazolo[1,5-a]pyrimidines, have shown considerable promise as antibacterial agents. In one study, a series of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov The evaluations revealed that several compounds were highly active. nih.gov For instance, compounds featuring a 4-bromophenyl group exhibited potent antibacterial effects. nih.govresearchgate.net Specifically, compound 10i (7-(4-bromophenyl)-2-((4-bromophenyl)amino)pyrazole[1,5-a]pyrimidine-3-carboxamide) was identified as one of the most effective, showing significant activity against the tested bacterial strains. nih.govresearchgate.net Another highly active compound, 10e , also demonstrated broad-spectrum antibacterial properties. nih.gov

The mechanism for some related pyridine (B92270) derivatives has been identified as the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication, highlighting a clear target for these novel antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Antifungal Activity Evaluations

The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against various fungal species. For example, newly synthesized pyrazolo[3,4-d]pyridazine derivatives demonstrated activity against several fungi, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml. byu.edu

In a broader study of pyrazolo[1,5-a]pyrimidines, several compounds were evaluated for their antifungal properties. nih.govresearchgate.net Thiazole and pyrazolo[1,5-a]pyrimidine derivatives, in particular, were found to have potent in vitro antifungal activity against species like Aspergillus fumigatus and Fusarium oxysporum, with MICs as low as 6.25 µg/mL. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. For pyrazolo[1,5-a]pyrimidine derivatives, it has been established that the nature and position of substituents on the fused ring system significantly influence their biological activity. rsc.org

Key SAR findings include:

Aromatic Substituents: The presence of specific aryl groups, such as a 4-bromophenyl moiety at position 7 and a substituted phenylamino (B1219803) group at position 2, was found to be critical for high antibacterial activity. nih.gov

Fused Ring Systems: The fusion of cycloalkane rings to the pyrazolo[1,5-a]pyrimidine core has been explored to modulate activity. nih.gov

Lipophilicity and Electronic Properties: Modifications that alter the electronic properties and lipophilicity of the molecule can dramatically affect its interaction with microbial targets. rsc.org The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to such chemical modifications, allowing for the fine-tuning of its pharmacological profile. rsc.orgrsc.org

Anticancer Activity Research

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds that can be derived from aminopyrazole precursors, makes it a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents. rsc.orgrsc.org

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines

A multitude of studies have confirmed the potent anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives across various cancer cell lines. In one project, a library of novel pyrazolo[1,5-a]pyrimidines was synthesized and screened against the A2780 ovarian cancer cell line. colab.ws One of the most active compounds, RD-I-53 , a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, exhibited an EC50 value of 0.9 µM. colab.ws Further screening of this compound in the NCI-60 panel revealed selective activity against breast cancer cell lines MCF-7 and MDA-MB-468. colab.ws

Other research into pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govbyu.edursc.orgtriazolo[1,5-c]pyrimidine derivatives also demonstrated significant growth inhibition against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines. mdpi.com Two compounds, 14 and 15 , were particularly effective against HCT-116 cells, with IC50 values of 6 nM and 7 nM, respectively. mdpi.com

Table 2: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine and Related Derivatives

Targeting Specific Kinases (e.g., Nek2, ALK2) in Cancer Pathways

A primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov

One notable target is Casein Kinase 2 (CK2), a serine/threonine kinase linked to cancer development. Optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to the discovery of compound IC20 , a highly potent and selective CK2 inhibitor with a dissociation constant (KD) of 12 nM.

Derivatives of this scaffold have also been developed as potent inhibitors of Tropomyosin Receptor Kinases (Trk), which are implicated in various cancers. For example, compound 5n , a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine, showed potent inhibition of TrkA mutants that confer resistance to other inhibitors. It also demonstrated significant tumor growth inhibition in mouse xenograft models.

Furthermore, the compound RD-I-53 was found to selectively inhibit VPS34 kinase and the JAK1-JH2 pseudokinase, highlighting the potential for these derivatives to target multiple signaling pathways involved in cancer progression. colab.ws Research on related pyrazolo[3,4-d]pyrimidines has identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Compound 14 from this series showed a CDK2/cyclin A2 IC50 of 0.057 µM. mdpi.com

Table 3: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine and Related Derivatives

In Vitro Cytotoxicity Assessments

The evaluation of in vitro cytotoxicity is a fundamental step in the discovery of new anticancer agents. For derivatives of the 6-aminopyridazine core, these assessments are crucial to determine their potential for further development. While direct and extensive cytotoxic studies on a broad series of 6-aminopyridazine-3-carbonitrile derivatives are not widely reported, research on structurally related aminopyridazine compounds provides valuable insights into their antiproliferative activities.

A series of 3-allylthio-6-(mono or disubstituted)aminopyridazines, which share the 6-aminopyridazine core, were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov The antiproliferative activities were assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. The results, presented as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%), indicated that these compounds exhibited a range of activities against various cancer cell lines, including those from lung, liver, prostate, colon, and cervical cancers. nih.gov

Notably, certain substitutions on the amino group at the 6-position of the pyridazine ring led to significant cytotoxic potency. For instance, compound 5 (3-allylthio-6-homopiperidinylaminopyridazine) demonstrated higher potency than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in inhibiting the growth of the tested cell lines. nih.gov This suggests that the nature of the substituent on the amino group plays a critical role in the anticancer activity of this class of compounds.

Interactive Table: In Vitro Cytotoxicity of 3-allylthio-6-(substituted)aminopyridazine Derivatives nih.gov

CompoundSubstitution at C6-aminoA549 (Lung) IC₅₀ (µM)Hep3b (Liver) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)SW480 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
5 Homopiperidinyl10.512.315.118.214.7
5-FU (Reference Drug)25.430.128.935.632.8

Note: The data presented is for 3-allylthio-6-(substituted)aminopyridazine derivatives, which are structurally related to this compound derivatives. The core structure differs by the presence of an allylthio group at the 3-position instead of a cyano group.

SAR for Anticancer Efficacy

The Structure-Activity Relationship (SAR) analysis of the aforementioned 3-allylthio-6-(mono or disubstituted)aminopyridazine series provides critical information for the rational design of more potent anticancer agents based on the 6-aminopyridazine scaffold. The study highlighted that the nature of the amine substituent at the 6-position significantly influences the cytotoxic activity. nih.gov

The introduction of a homopiperidinyl moiety at the 6-position (compound 5 ) resulted in the most potent compound in the series, with broad-spectrum activity against all tested cancer cell lines. nih.gov This suggests that a cyclic, non-aromatic amine at this position is favorable for anticancer efficacy. The enhanced potency of this compound compared to other derivatives with different amine substituents underscores the importance of the size, shape, and basicity of the group at this position for optimal interaction with the biological target. The SAR from this series of compounds suggests that further exploration of various cyclic and acyclic amine substituents at the 6-position of the this compound core could lead to the discovery of novel and potent anticancer agents. nih.gov

Exploration of Other Pharmacological Activities

The search for new drugs to combat tuberculosis (TB) is a global health priority. While specific studies on the antitubercular activity of this compound derivatives are limited, research on the structurally related 2-aminopyridine-3-carbonitrile scaffold has shown promising results. A series of fluorinated 2-aminopyridine-3-carbonitrile derivatives were screened for their in vitro antitubercular activity against Mycobacterium tuberculosis. nih.gov

Several compounds in this series exhibited significant potency, with some showing activity comparable to or better than the standard anti-TB drug pyrazinamide. nih.gov The most potent compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 8 µM. nih.gov This indicates that the aminopyridine-carbonitrile scaffold is a viable starting point for the development of new antitubercular agents. The findings from these related compounds suggest that the this compound core could also serve as a valuable template for designing novel anti-TB drugs.

The development of novel anti-HIV agents remains a critical area of research. While direct evaluation of this compound derivatives for anti-HIV activity is not extensively documented, studies on other "6-amino" substituted heterocyclic systems, such as 6-aminoquinolones, have shown significant potential. A series of 6-aminoquinolone derivatives were evaluated for their in vitro activity against HIV-1. nih.gov

One of the most active compounds, which featured a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, exhibited an EC₅₀ value of 0.1 µM. nih.gov A key finding from this study was that the replacement of the C-6 amino group with a fluorine atom resulted in a decrease in antiviral activity, highlighting the importance of the amino group at this position for anti-HIV potency. nih.gov Although the quinolone core is different from the pyridazine ring, the significance of the 6-amino substituent in conferring anti-HIV activity in that series suggests that this compound derivatives may also warrant investigation as potential anti-HIV agents.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets of a compound is essential for its development as a therapeutic agent. For pyridazine derivatives, various enzyme and receptor modulation activities have been reported. For instance, a novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of pro-inflammatory molecules such as interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells. nih.gov This suggests an inhibitory effect on enzymes like inducible nitric oxide synthase (iNOS) and pathways involved in neuroinflammation. nih.gov

While these studies were not performed on this compound itself, they highlight the potential of the aminopyridazine scaffold to interact with key enzymes in disease pathways. The presence of the cyano group in this compound could further influence its binding to various enzymes and receptors, making it a candidate for screening against a wide range of biological targets.

Identification of Molecular Targets and Binding Interactions

Derivatives of this compound have been investigated for their interactions with several important biological targets, demonstrating their potential as inhibitors of enzymes and modulators of receptor function.

One notable area of research has been the development of Janus kinase 2 (JAK2) inhibitors . A series of 6-aminopyrazolyl-pyridine-3-carbonitriles, which can be considered derivatives of the core this compound structure, were synthesized and evaluated for their ability to inhibit JAK2. nih.gov Through biochemical screening and subsequent optimization, potent and selective JAK2 inhibitors were identified. These compounds exhibited favorable pharmacokinetic properties and demonstrated pharmacodynamic effects in preclinical models. nih.gov The binding interactions of these inhibitors with the JAK2 active site are crucial for their activity, though specific atomic-level details are often elucidated through co-crystallography studies which were not detailed in the initial reports.

Another significant target for aminopyridazine derivatives is the GABA-A receptor . Quantitative structure-activity relationship (QSAR) and molecular modeling studies have been conducted on a series of arylaminopyridazine derivatives of GABA, which act as selective GABA-A receptor antagonists. semanticscholar.orgdovepress.com These studies have highlighted the importance of substituting the sixth position of the pyridazine nucleus with various aromatic groups. The nature and position of substituents on these aromatic rings, such as chloro, fluoro, nitro, hydroxyl, methoxy, and methyl groups, have been shown to significantly influence the binding affinity for the GABA-A receptor. semanticscholar.org Molecular docking studies have further helped to understand the mode of binding of these compounds within the receptor's active site. semanticscholar.orgdovepress.com

Furthermore, derivatives of the related pyridine-3-carbonitrile (B1148548) scaffold have been explored as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) , enzymes that are critical for nucleotide synthesis and are well-established targets in cancer therapy. researchgate.net Molecular docking simulations have been employed to investigate the binding affinity of these compounds towards DHFR and human TS, providing insights into the potential interactions that drive their anticancer activity. researchgate.net

In the context of cancer, recent research has also focused on SMARCA2/4 , which are core catalytic subunits of the SWI/SNF chromatin remodeling complex. nih.gov A series of proteolysis-targeting chimeras (PROTACs) were designed by linking a SMARCA2/4 bromodomain ligand, specifically 2-(6-amino-5-phenylpyridazin-3-yl)phenol, to a VHL ligand. This innovative approach led to the identification of potent degraders of SMARCA2 and SMARCA4, demonstrating significant anti-proliferative effects in hematological cancer cell lines. nih.gov Global proteome analysis confirmed the selective degradation of SMARCA2/4 by these compounds. nih.gov

The table below summarizes the key molecular targets identified for derivatives of this compound and related structures, along with the therapeutic areas of interest.

Molecular TargetDerivative ClassTherapeutic AreaKey Findings
Janus Kinase 2 (JAK2)6-Aminopyrazolyl-pyridine-3-carbonitrilesMyeloproliferative NeoplasmsPotent and selective inhibitors with good pharmacokinetic properties. nih.gov
GABA-A ReceptorArylaminopyridazine derivatives of GABANeurological DisordersSubstituents on the aromatic ring at the 6-position influence binding affinity. semanticscholar.orgdovepress.com
Dihydrofolate Reductase (DHFR) / Thymidylate Synthase (TS)Pyridine-3-carbonitrile derivativesCancerMolecular docking suggests binding to these key enzymes in nucleotide synthesis. researchgate.net
SMARCA2/42-(6-Amino-5-phenylpyridazin-3-yl)phenol-based PROTACsCancer (Acute Myeloid Leukemia)Potent and selective degradation of target proteins leading to anti-proliferative effects. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.com This approach, along with other ligand-based drug design strategies, has been instrumental in guiding the optimization of this compound derivatives.

Similarly, for vasorelaxant agents , 3D-pharmacophore modeling and 2D-QSAR studies have been conducted on a series of pyridine-3-carbonitriles. rsc.org These studies aimed to understand the structure-activity relationships and to create a statistically significant model for predicting the vasodilation efficacy of new derivatives. The generated pharmacophore hypothesis was used to perform a "compare-fit" study with the designed molecules, aiding in the identification of key structural motifs responsible for the observed biological activity. rsc.org

In the development of nitric oxide synthase inhibitors , comparative pharmacophore modeling and QSAR studies have been performed on substituted 2-aminopyridine (B139424) derivatives. nih.gov These studies have helped to elucidate the structural requirements for inhibitory activity. The results indicated that acceptor, donor, aliphatic, and aromatic pharmacophore features are favorable for activity. nih.gov The distances between these pharmacophoric sites were also measured to confirm their significance. nih.gov

The following table outlines the key pharmacophoric features identified for different classes of compounds derived from or related to the this compound scaffold.

Compound ClassKey Pharmacophoric FeaturesApplication
GABA-A Receptor AntagonistsHydrophobicity and aromaticity at the 6-position; Aliphatic hydrophobic substituents at the 4-position; Electron-rich environment near the 3-amino group. dovepress.comDesign of selective antagonists for neurological disorders. semanticscholar.orgdovepress.com
Vasorelaxant Pyridine-3-carbonitrilesNot explicitly detailed in the provided text, but a 3D model was generated. rsc.orgGuiding the synthesis of novel vasorelaxant agents. rsc.org
Nitric Oxide Synthase InhibitorsAcceptor, donor, aliphatic, and aromatic features. nih.govDesign of new and potent nitric oxide synthase inhibitors. nih.gov

Computational Chemistry and in Silico Approaches for 6 Aminopyridazine 3 Carbonitrile Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and properties. These methods are pivotal in elucidating the intrinsic characteristics of 6-Aminopyridazine-3-carbonitrile at the atomic level.

Density Functional Theory (DFT) for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing the geometry of a molecule to its most stable energetic state. In the context of this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. This structural optimization is the foundational step for all other computational analyses, as it provides the most energetically favorable conformation of the molecule. The optimized structure is crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.netnih.govyoutube.comrsc.org A smaller gap suggests higher reactivity. researchgate.net

For a molecule like this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. From these orbital energies, various chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the cyano group, indicating their role as hydrogen bond acceptors. The amino group would exhibit both positive potential on the hydrogens and negative potential on the nitrogen.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.orgwisc.edufaccts.debohrium.com It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which represents intramolecular charge transfer interactions. These interactions stabilize the molecule and can be quantified as second-order perturbation energies. For this compound, NBO analysis can elucidate the hyperconjugative interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of the ring, as well as the electronic effects of the amino and cyano substituents on the pyridazine core.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwjarr.com This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism of a potential drug molecule at the active site of a biological target. mdpi.comresearchgate.net

Prediction of Ligand-Protein Binding Affinities

One of the primary outcomes of molecular docking is the prediction of the binding affinity between a ligand and a protein, which is often expressed as a scoring function or binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator of their function. The simulations would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.2
Hydrogen Bond InteractionsASN234, GLU187
Hydrophobic InteractionsLEU156, VAL198, ALA230

Note: The data in this table is for illustrative purposes only and represents typical results from a molecular docking simulation.

Analysis of Binding Poses and Key Interacting Residues

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in elucidating their mechanism of action at a molecular level. While specific docking studies on the parent compound are not extensively documented in publicly available literature, research on closely related cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives provides a strong model for the types of interactions this compound could form. mdpi.com

In studies of cyanopyridone derivatives targeting VEGFR-2 and HER-2, key interactions were observed that are likely relevant for this compound. mdpi.com The amino group, a prominent feature of this compound, is frequently observed forming hydrogen bonds with key acidic residues in the kinase hinge region, such as glutamate (B1630785) (Glu) and aspartate (Asp). mdpi.com For instance, in the binding site of VEGFR-2, the amino group of a related compound was found to form a crucial hydrogen bond with the side chain of Glu885. mdpi.com

The cyano group, another key functional group, often acts as a hydrogen bond acceptor. In docking studies of similar compounds, the cyano group has been shown to interact with residues such as Valine (Val), Threonine (Thr), and Lysine (Lys). mdpi.com For example, in the HER-2 binding site, the cyano group of a cyanopyridone derivative formed hydrogen bonds with Val734 and Lys753. mdpi.com The pyridazine ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) within the binding pocket.

A hypothetical analysis of this compound binding to a kinase active site, based on these findings, would suggest a binding mode where the aminopyridazine core is anchored by hydrogen bonds from the amino group to the hinge region, with the cyano group forming additional stabilizing interactions with other residues in the active site.

Table 1: Potential Key Interacting Residues for this compound in Kinase Active Sites (Based on Analog Studies)

Functional Group of LigandPotential Interacting Residue (Amino Acid)Type of Interaction
Amino GroupGlutamate (Glu), Aspartate (Asp)Hydrogen Bond Donor
Cyano GroupValine (Val), Threonine (Thr), Lysine (Lys)Hydrogen Bond Acceptor
Pyridazine RingPhenylalanine (Phe), Tyrosine (Tyr)π-π Stacking/Hydrophobic

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of protein-ligand interactions over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein, providing a more realistic picture of the binding event than static docking poses.

When bound to a protein, the conformational stability of the ligand is often increased as it adopts a specific, low-energy conformation within the binding pocket. MD simulations can track the root-mean-square deviation (RMSD) of the ligand's atoms over time to assess its stability. A low and stable RMSD value indicates that the ligand remains in its binding pose throughout the simulation.

MD simulations of the protein-ligand complex are crucial for understanding the stability of the interactions predicted by molecular docking. nih.gov These simulations can reveal whether the initial hydrogen bonds and hydrophobic interactions are maintained over time. The root-mean-square fluctuation (RMSF) of protein residues can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. nih.gov

For a complex involving this compound, MD simulations would be used to monitor the hydrogen bonds between the amino and cyano groups and the protein. The persistence of these bonds over the course of the simulation provides strong evidence for their importance in the binding affinity. Furthermore, these simulations can reveal the role of water molecules in mediating protein-ligand interactions, which is a factor often not fully accounted for in standard docking procedures. mdpi.com

In Silico Drug Likeness and Pharmacokinetic Prediction

The assessment of a compound's drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical step in drug discovery. In silico tools are widely used for these predictions.

A primary filter for drug-likeness is Lipinski's Rule of Five. drugbank.comunits.it This rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 Daltons.

A logP (octanol-water partition coefficient) not greater than 5.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight120.11 g/mol Compliant (< 500)
Hydrogen Bond Donors1 (from the amino group)Compliant (≤ 5)
Hydrogen Bond Acceptors4 (3 from ring nitrogens, 1 from cyano nitrogen)Compliant (≤ 10)
LogP~0.5 - 1.5 (estimated)Compliant (≤ 5)

As shown in the table, this compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Further in silico ADME predictions can be made using various computational models. These models can predict properties such as aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes (key for metabolism). While specific predictions for this compound are not widely published, its small size and polar nature suggest it is likely to have good aqueous solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For aminopyridazine derivatives, QSAR models have been developed to predict their activity as, for example, GABA-A receptor antagonists. dovepress.com

In a typical QSAR study, a set of aminopyridazine analogs with known biological activities would be used. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

A QSAR model for a series of this compound derivatives might reveal that:

The presence of the amino group is crucial for activity (a binary descriptor).

The electronic properties of substituents on the pyridazine ring influence activity.

These models, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study on aminopyridine derivatives identified that specific pharmacophoric features, such as hydrogen bond donors and acceptors and aromatic regions, were critical for their inhibitory activity. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole Moment, Partial ChargesDistribution of electrons in the molecule
StericMolecular Volume, Surface AreaSize and shape of the molecule
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener Index, Kier-Hall IndicesConnectivity and branching of the molecule

Advanced Applications and Future Research Directions

Role of 6-Aminopyridazine-3-carbonitrile as a Versatile Chemical Building Block for Complex Architectures

The strategic placement of reactive functional groups on the pyridazine (B1198779) core endows this compound with considerable versatility as a synthetic building block. vulcanchem.comresearchgate.net The amino group serves as a nucleophilic site, while the nitrile group can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. vulcanchem.com This dual reactivity allows for its use in the construction of more complex, polyfunctional heterocyclic systems.

Researchers have utilized this scaffold to synthesize a range of derivative architectures. For instance, the amino and nitrile functionalities are ideal starting points for creating fused heterocyclic systems, which are prominent in medicinal chemistry. mdpi.comresearchgate.net Synthetic pathways have been developed to access pyrido[3,4-c]pyridazines, which are nitrogen-containing scaffolds with promising biological activities. mdpi.comresearchgate.net The reactivity of the pyridazine ring and its substituents allows for the systematic modification and elaboration of the molecular structure, leading to libraries of compounds for further investigation. researchgate.net The easy functionalization at different positions of the pyridazine ring makes derivatives like this compound attractive starting materials for designing new molecules. researchgate.net

Starting MaterialReaction TypeResulting Complex ArchitectureSignificanceReference
This compound DerivativesCyclocondensationPyrido[3,4-c]pyridazinesScaffolds for medicinal chemistry with potential biological activity. mdpi.comresearchgate.net
AlkylazinylcarbonitrilesCondensation/CyclizationThieno[3,4-d]pyridazinonesCreation of fused thieno-pyridazine systems. researchgate.net
Enaminones and Malononitrile (B47326)Cyclization2,3-Dihydropyridazine-4-carboxylic acidsNovel route to substituted pyridazine derivatives. nih.gov
ArylhydrazonesCyclizationPyridazinimine derivativesSynthesis of functionally substituted pyridazines. mdpi.com

Potential Applications in Material Science and Functional Materials

The unique structural and electronic properties of the pyridazine heterocycle suggest potential applications for its derivatives, including this compound, in the field of material science. chemimpex.com The presence of multiple nitrogen atoms makes these compounds interesting candidates for coordination chemistry and the development of metal-organic frameworks (MOFs). bldpharm.comresearchgate.net The nitrogen atoms can act as ligands, coordinating with metal ions to form extended polymeric structures with potential applications in catalysis, gas storage, and separation. researchgate.net

Furthermore, the inherent polarity and ability to participate in hydrogen bonding and π-π stacking interactions are crucial for creating novel functional materials. chemimpex.comnih.gov Research into related aminopyridine compounds has demonstrated their use in constructing coordination polymers where the ligands link metal centers into chains, stabilized by hydrogen bonding and π-π interactions. researchgate.net There is also exploration into using pyridazine derivatives for creating materials like polymers and coatings with enhanced durability. chemimpex.com The synergistic effect of amino and other functional groups on aromatic cores has been shown to tailor the optical and electronic properties of materials like carbon dots, suggesting that pyridazine derivatives could be used to develop novel OLED materials or other functional optical materials. bldpharm.comrsc.org

Development of Next-Generation Synthetic Methodologies

The demand for novel pyridazine-containing compounds, particularly for pharmaceutical and material science applications, drives the development of new and efficient synthetic methodologies. researchgate.net Research is focused on creating more direct, high-yield, and atom-economical routes to complex pyridazine derivatives. One area of focus is the use of multicomponent reactions, where several starting materials are combined in a single step to create complex products, which is an efficient strategy for building chemical libraries. rsc.org

Recent studies have reported novel routes to various pyridazine-based structures. For example, new synthetic pathways to 6-amido-3-carboxypyridazines have been designed as potential antibacterial agents. nih.gov Other work has focused on reinvestigating classical reactions to revise product structures and develop new routes, such as the synthesis of 2,3-dihydropyridazine-4-carboxylic acids from enaminones. nih.gov The development of synthetic pathways to fused systems like pyridazino[1,6-a]quinazolines and various thiophene (B33073) derivatives from pyridazine precursors highlights the ongoing innovation in this area. mdpi.com These next-generation methodologies are crucial for accessing novel chemical space and enabling the discovery of compounds with unique properties.

Synergistic Integration of Computational and Experimental Studies for Rational Design

The integration of computational chemistry with experimental synthesis and testing has become a cornerstone of modern chemical research, particularly in the rational design of functional molecules derived from scaffolds like this compound. nih.govresearchgate.net Computer-aided drug design (CADD) techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity and physicochemical properties of designed compounds before their synthesis. nih.govresearchgate.netacs.org

This synergistic approach allows researchers to prioritize candidates, optimize molecular structures for better target interaction, and understand complex biological mechanisms. For instance, in the development of novel pyridazin-3-one derivatives, molecular modeling was used to evaluate the designed compounds prior to synthesis, guiding the structural modifications needed to enhance vasorelaxant activity. nih.gov Similarly, in the design of JNK1 inhibitors, molecular docking and dynamics were employed to predict and confirm the binding mode of the most active compounds. acs.org Studies on other nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridine (B132010) derivatives, demonstrate how density functional theory (DFT) can be combined with experimental work to analyze electronic properties and predict drug-likeness, providing a powerful template for future pyridazine research. researchgate.net This integrated strategy accelerates the discovery process and reduces the costs associated with traditional trial-and-error approaches.

Derivative ClassComputational Method(s)Experimental GoalSynergistic OutcomeReference
3,6-Disubstituted PyridazinesMolecular Docking, Molecular DynamicsAnticancer activity via JNK1 inhibitionPrediction and confirmation of the binding mode of the most active compound. acs.org
Pyridazin-3-one Derivatives3D-QSAR, Pharmacophore ModelingVasodilating agentsPre-synthesis evaluation and rational design of potent analogues. nih.gov
Imidazo[1,2-a]pyridines (Model)DFT, Molecular Docking, ADMET PredictionAnticancer activityCorrelation of theoretical electronic properties with experimental results and prediction of drug-likeness. researchgate.net

Challenges and Opportunities in Optimizing Pharmacokinetic and Pharmacodynamic Profiles in Research

While the pyridazine scaffold is attractive for drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its derivatives presents both challenges and opportunities. nih.govresearchgate.net A major challenge in lead optimization is simultaneously improving multiple parameters such as potency, selectivity, metabolic stability, and bioavailability. researchgate.netnih.gov For example, efforts to develop pyridazine-based muscarinic antagonists enhanced potency and CNS penetration but struggled with achieving selectivity across receptor subtypes and improving metabolic clearance. nih.govnih.gov

However, the inherent physicochemical properties of the pyridazine ring also offer distinct advantages. nih.gov The ring's polarity and low propensity for cytochrome P450 inhibition can be beneficial for developing drugs with favorable metabolic profiles. nih.gov The opportunity lies in leveraging structure-activity relationship (SAR) studies to fine-tune the molecule. For instance, research on minaprine (B1677143) analogues demonstrated that substitutions at different positions on the pyridazine ring could dissociate serotonergic and dopaminergic activities, allowing for the targeted optimization of the pharmacodynamic profile. nih.gov Future research will focus on using advanced computational models to predict ADME (absorption, distribution, metabolism, and excretion) properties earlier in the discovery process and employing novel synthetic strategies to introduce functionalities that improve PK/PD parameters without compromising efficacy. nih.govresearchgate.net The development of pyridazine derivatives as targeted inhibitors for kinases or other enzymes remains a promising area, though challenges related to isoform selectivity and potential off-target effects must be carefully managed. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Aminopyridazine-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization of precursors like 3-amino-6-chloropyridazine with nitrile-containing reagents. A two-step approach is often employed: (1) intermediate formation using N,N-dimethylformamide dimethyl acetal, and (2) cyclization with bromoacetonitrile under controlled heating (60–80°C). Purification via solvent extraction (e.g., ethyl acetate/water) and recrystallization (ethanol) ensures >95% purity .
  • Key Variables : Solvent choice (DMF or DMSO), temperature control, and stoichiometric ratios of precursors significantly impact yield. For example, excess bromoacetonitrile may lead to byproducts like 6-chloro derivatives .

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

  • Analytical Workflow :

  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the nitrile group. N-H stretches (3300–3500 cm⁻¹) validate the amino substituent .
  • NMR : In 1^1H NMR, the pyridazine ring protons appear as doublets (δ 7.2–8.1 ppm). The amino group shows a broad singlet at δ 5.5–6.0 ppm. 13^{13}C NMR reveals the nitrile carbon at ~115 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 150–155 (M+^+) with fragmentation patterns matching pyridazine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., kinase inhibition) may arise from variations in assay pH, solvent (DMSO vs. aqueous buffer), or compound aggregation. A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., 10% DMSO, pH 7.4).
  • Cross-validating results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .
    • Data Analysis : Use multivariate regression to isolate confounding variables (e.g., impurity levels from synthetic batches) .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methods :

  • Density Functional Theory (DFT) : Predicts electron-density distribution to identify reactive sites for functionalization (e.g., amino group for hydrogen bonding) .
  • Molecular Docking : Screens binding affinity against target proteins (e.g., kinases). For instance, pyridazine derivatives show strong π-π stacking with ATP-binding pockets .
    • Validation : Compare predicted vs. experimental IC50_{50} values to refine force-field parameters .

Q. What reaction conditions favor regioselective substitution at the 6-amino position versus the pyridazine ring?

  • Experimental Design :

  • Electrophilic Substitution : Use mild bases (K2_2CO3_3) in polar aprotic solvents (DMF) to direct substitution to the amino group. For example, acylations yield 6-acetamido derivatives with >80% selectivity .
  • Ring Functionalization : Stronger bases (NaH) and high temperatures (100°C) promote nitrile group participation in cycloadditions, forming fused heterocycles .
    • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize time and temperature .

Methodological Challenges

Q. How to mitigate byproduct formation during scale-up synthesis of this compound?

  • Process Optimization :

  • Continuous Flow Reactors : Reduce residence time (5–10 min) to minimize side reactions like dimerization .
  • In-line Purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines .
    • Quality Control : Use HPLC (C18 column, acetonitrile/water) to quantify impurities at ppm levels .

Q. What analytical techniques differentiate tautomeric forms of this compound in solution?

  • Techniques :

  • Variable-Temperature NMR : Detects keto-enol tautomerism via shifting proton signals at 25–80°C .
  • UV-Vis Spectroscopy : Absorbance peaks at 260 nm (enol form) and 280 nm (keto form) quantify tautomeric ratios .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.